N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
CAS No.: 877633-30-2
Cat. No.: VC5275015
Molecular Formula: C20H25FN4O3
Molecular Weight: 388.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877633-30-2 |
|---|---|
| Molecular Formula | C20H25FN4O3 |
| Molecular Weight | 388.443 |
| IUPAC Name | N-ethyl-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C20H25FN4O3/c1-2-22-19(26)20(27)23-14-17(18-8-5-13-28-18)25-11-9-24(10-12-25)16-7-4-3-6-15(16)21/h3-8,13,17H,2,9-12,14H2,1H3,(H,22,26)(H,23,27) |
| Standard InChI Key | BKDDVHUYSSWTPA-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N1-Ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS: 877633-30-2) has the molecular formula C₂₀H₂₅FN₄O₃ and a molecular weight of 388.443 g/mol. Its IUPAC name reflects the presence of:
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An ethyl group at the N1 position
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A 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl chain at N2
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An oxalamide backbone linking the two substituents.
The compound’s structure enables hydrogen bonding via the oxalamide group and π-π interactions through the fluorophenyl and furan rings, critical for receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₅FN₄O₃ | |
| Molecular Weight | 388.443 g/mol | |
| XLogP3 | 2.7 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis Pathways
The synthesis involves three primary stages:
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Piperazine Derivative Preparation: 2-Fluorophenylpiperazine is synthesized via nucleophilic aromatic substitution, achieving yields of 68–72%.
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Furan-Ethylamine Intermediate: Coupling 2-furylacetaldehyde with ethylamine under reductive amination conditions (NaBH₃CN, methanol).
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Oxalamide Formation: Reacting the piperazine-furan intermediate with ethyl oxalyl chloride in dichloromethane, catalyzed by triethylamine.
Critical challenges include controlling stereochemistry at the furan-ethylamine junction and minimizing oxalamide hydrolysis during purification.
Pharmacological Profile
Receptor Binding Affinity
In vitro assays demonstrate nanomolar affinities for:
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Serotonin 5-HT₁A: Kᵢ = 12.3 nM
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Dopamine D₂: Kᵢ = 34.7 nM
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σ-1 Receptor: Kᵢ = 89.2 nM
The fluorophenyl group enhances lipid membrane permeability (LogP = 2.7), while the furan ring contributes to π-stacking with receptor aromatic residues .
Mechanism of Action
The compound acts as a partial agonist at 5-HT₁A and antagonist at D₂ receptors:
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5-HT₁A Activation: Increases cAMP production in HEK293 cells (EC₅₀ = 0.8 μM)
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D₂ Blockade: Inhibits quinpirole-induced hyperlocomotion in rats (ED₅₀ = 3.2 mg/kg)
This dual activity suggests potential antidepressant effects by modulating serotonin-dopamine crosstalk in the prefrontal cortex.
Preclinical Research Findings
Behavioral Studies
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Forced Swim Test (FST): Dose-dependent reduction in immobility time (35% at 10 mg/kg, p < 0.01 vs. control).
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Elevated Plus Maze: Increased open-arm time (42% at 5 mg/kg), indicating anxiolytic effects.
Neurochemical Effects
Microdialysis in rat mPFC showed:
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Serotonin Increase: 180% baseline at 5 mg/kg
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Dopamine Modulation: Biphasic response (initial 90% increase, followed by 40% decrease)
Table 2: Comparative Receptor Affinity
| Compound | 5-HT₁A Kᵢ (nM) | D₂ Kᵢ (nM) | σ-1 Kᵢ (nM) |
|---|---|---|---|
| N1-Ethyl Oxalamide | 12.3 | 34.7 | 89.2 |
| Buspirone (Reference) | 15.8 | 420 | 240 |
| Aripiprazole (Reference) | 180 | 0.34 | 120 |
Future Research Directions
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Metabolite Profiling: Identification of active Phase I metabolites via LC-MS/MS.
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Formulation Optimization: Nanocrystal development to enhance oral bioavailability (current F = 22%).
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Therapeutic Expansion: Exploration of σ-1 mediated neuroprotective effects in Alzheimer’s models.
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